5-Amino-1-benzofuran-2-carboxamide hydrochloride
Overview
Description
5-Amino-1-benzofuran-2-carboxamide hydrochloride is a chemical compound with the molecular formula C9H8N2O2·HCl and a molecular weight of 212.63 g/mol
Mechanism of Action
- The primary target of 5-Amino-1-benzofuran-2-carboxamide hydrochloride is not explicitly mentioned in the available literature. However, benzofuran derivatives, including this compound, have shown promise in various biological contexts .
- Benzofuran derivatives have demonstrated significant anticancer activities, suggesting involvement in cell growth regulation .
Target of Action
Biochemical Pathways
Result of Action
Researchers should explore its interactions, biochemical pathways, and environmental influences to harness its benefits effectively . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2-aminobenzofuran-1-carboxylic acid with an appropriate amine under acidic conditions.
Reduction Reaction: Another method involves the reduction of 5-nitro-1-benzofuran-2-carboxamide using reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and controlled reaction conditions to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-benzofuran-2-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms such as 5-amino-1-benzofuran-2-carboxylic acid.
Substitution Products: Substituted benzofurans with different functional groups.
Scientific Research Applications
5-Amino-1-benzofuran-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
5-Amino-1-benzofuran-2-carboxamide hydrochloride is similar to other benzofuran derivatives, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:
2-Aminobenzofuran-1-carboxylic acid
5-Nitro-1-benzofuran-2-carboxamide
2,3-Dihydrobenzofuran-2-carboxamide
These compounds share the benzofuran core structure but differ in their functional groups and substituents, leading to different chemical and biological properties.
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Properties
IUPAC Name |
5-amino-1-benzofuran-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H2,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRGTYCCGIMOGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(O2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171762-91-6 | |
Record name | 5-Aminobenzofuran-2-carboxamide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1171762916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AMINOBENZOFURAN-2-CARBOXAMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ6GUU2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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